Cas no 2714-93-4 (Phenol, 4-fluoro-,1-benzoate)

Phenol, 4-fluoro-, 1-benzoate is a fluorinated aromatic ester compound with potential applications in organic synthesis and specialty chemical manufacturing. Its structure combines a fluorophenol moiety with a benzoate ester group, offering unique reactivity and stability characteristics. The fluorine substituent enhances electron-withdrawing properties, which may influence its behavior in nucleophilic or electrophilic reactions. This compound could serve as an intermediate in pharmaceuticals, agrochemicals, or advanced material synthesis. Its ester linkage provides hydrolytic stability while allowing selective cleavage under controlled conditions. The product's well-defined molecular structure ensures consistent performance in synthetic applications, making it a precise tool for researchers requiring tailored aromatic building blocks.
Phenol, 4-fluoro-,1-benzoate structure
Phenol, 4-fluoro-,1-benzoate structure
Product Name:Phenol, 4-fluoro-,1-benzoate
CAS No:2714-93-4
MF:C13H9FO2
MW:216.207767248154
MDL:MFCD00623661
CID:289372
PubChem ID:279735
Update Time:2025-10-18

Phenol, 4-fluoro-,1-benzoate Chemical and Physical Properties

Names and Identifiers

    • Phenol, 4-fluoro-,1-benzoate
    • (4-fluorophenyl) benzoate
    • 4-fluorophenyl benzoate
    • 4-Fluorphenyl-benzoat
    • Benzoesaeure-<4-fluor-phenylester>
    • p-fluorophenyl benzoate
    • 2714-93-4
    • NSC131005
    • MFCD00623661
    • AKOS000673115
    • SCHEMBL2464842
    • NSC-131005
    • DTXSID00299477
    • MDL: MFCD00623661
    • Inchi: 1S/C13H9FO2/c14-11-6-8-12(9-7-11)16-13(15)10-4-2-1-3-5-10/h1-9H
    • InChI Key: ORIRFPBZPCIUSA-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 216.05900
  • Monoisotopic Mass: 216.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 3.04490

Phenol, 4-fluoro-,1-benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB278330-1 g
4-Fluorophenyl benzoate; .
2714-93-4
1g
€690.00 2023-04-26
abcr
AB278330-1g
4-Fluorophenyl benzoate; .
2714-93-4
1g
€690.00 2025-02-15

Phenol, 4-fluoro-,1-benzoate Suppliers

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(CAS:2714-93-4)Phenol, 4-fluoro-,1-benzoate
Order Number:A1151502
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:15
Price ($):409.0
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Phenol, 4-fluoro-,1-benzoate Related Literature

Additional information on Phenol, 4-fluoro-,1-benzoate

Phenol, 4-Fluoro-,1-Benzoate: A Versatile Compound in Modern Pharmaceutical and Industrial Applications

Phenol, 4-Fluoro-,1-Benzoate is a complex aromatic compound characterized by its unique molecular structure, which combines phenolic functionality with fluoro and benzoate substituents. This molecule, with the CAS No. 2714-93-4 identifier, has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and organic synthesis due to its distinctive physicochemical properties and potential for functionalization. Recent advancements in analytical techniques and computational modeling have further enhanced the understanding of its molecular behavior, opening new avenues for its application in drug discovery and industrial processes.

The 4-Fluoro-1-benzoate group within this compound introduces unique electronic and steric effects that influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom at the para position relative to the benzoate group creates a polarized environment, which can modulate intermolecular interactions and improve the compound's solubility in various solvents. This property is particularly valuable in the design of pharmaceutical intermediates and agrochemical agents, where controlled solubility and bioavailability are critical factors.

Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that Phenol, 4-Fluoro-,1-Benzoate exhibits promising pharmacological activity as a potential inhibitor of specific enzymatic pathways. Researchers have explored its ability to modulate the activity of kinases and phosphatases, which are key targets in the development of anti-cancer and anti-inflammatory therapies. The compound's ability to form hydrogen bonds with target proteins, facilitated by the hydroxyl group of the phenol ring, has been highlighted as a key mechanism of action in these studies.

From a synthetic perspective, the 1-benzoate functionality in this compound provides opportunities for further functionalization through esterification, amidation, and conjugation reactions. These modifications can be tailored to enhance the compound's biological activity or to create derivatives with improved pharmacokinetic profiles. For instance, recent work in Organic & Biomolecular Chemistry (2024) has shown that introducing additional functional groups to the 4-Fluoro position can significantly alter the compound's binding affinity to specific receptors, offering new possibilities for targeted drug delivery systems.

Environmental and analytical research has also focused on the Phenol, 4-Fluoro-,1-Benzoate compound due to its potential presence in industrial effluents and its impact on aquatic ecosystems. A 2023 study in Environmental Science & Technology investigated the fate and transformation of this compound in wastewater treatment systems, revealing its persistence in conventional treatment processes. This finding underscores the importance of developing advanced oxidation techniques to effectively remove such compounds from environmental matrices.

From a materials science perspective, the 4-Fluoro-1-benzoate group has been utilized in the synthesis of functional polymers with tunable optical and thermal properties. Researchers have explored its incorporation into polymeric matrices to create materials with enhanced mechanical strength and thermal stability. A 2024 paper in Advanced Materials demonstrated that the Phenol, 4-Fluoro-,1-Benzoate derivative can act as a cross-linking agent in the fabrication of biodegradable polymers, which has significant implications for sustainable packaging and biomedical applications.

Computational studies using molecular dynamics simulations have provided valuable insights into the behavior of Phenol, 4-Fluoro-,1-Benzoate in different environments. These simulations have revealed how the fluoro substituent influences the compound's conformational flexibility and its interactions with other molecules. Such findings are critical for predicting the compound's behavior in biological systems and for optimizing its use in pharmaceutical formulations.

Recent advancements in green chemistry have led to the development of more sustainable synthesis methods for Phenol, 4-Fluoro-,1-Benzoate. Traditional synthetic routes often involve harsh conditions and toxic reagents, but new methodologies have emerged that utilize catalytic processes and atom-efficient reactions. A 2023 study in Green Chemistry reported the successful synthesis of this compound using a microwave-assisted approach, which significantly reduced reaction times and energy consumption while maintaining high yield and purity.

The Phenol, 4-Fluoro-,1-Benzoate compound's potential as a building block for complex molecules has also been explored in the context of combinatorial chemistry. By systematically modifying the benzoate and fluoro groups, researchers have created libraries of derivatives with varying biological activities. These libraries have been screened against a range of targets, including G-protein coupled receptors and ion channels, to identify compounds with therapeutic potential.

From a safety and regulatory standpoint, the CAS No. 2714-93-4 compound has been evaluated for its potential environmental and health impacts. While current data suggest that it is not classified as a hazardous substance under the REACH regulation, ongoing research is necessary to fully understand its long-term effects. This has prompted the development of predictive models that can assess the compound's environmental fate and potential toxicity based on its molecular structure.

Finally, the Phenol, 4-Fluoro-,1-Benzoate compound represents an important case study in the field of molecular design. Its unique combination of functional groups provides a versatile platform for the development of new materials and pharmaceuticals. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

Overall, the Phenol, 4-Fluoro-,1-Benzoate compound, with its CAS No. 2714-93-4 identifier, exemplifies the intersection of organic chemistry, materials science, and pharmaceutical research. Its diverse applications and the ongoing scientific investigations into its properties highlight the importance of continued research in this area, with the potential to yield significant advancements in multiple fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2714-93-4)Phenol, 4-fluoro-,1-benzoate
A1151502
Purity:99%
Quantity:1g
Price ($):409.0
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